Methyl 2,4-bis(bromomethyl)benzoate
Description
Methyl 2,4-bis(bromomethyl)benzoate (CAS: 63112-94-7) is a brominated aromatic ester characterized by two bromomethyl (-CH₂Br) substituents at the 2- and 4-positions of the benzoate ring. This compound is widely utilized in organic synthesis as a versatile electrophilic intermediate, particularly in alkylation and cross-coupling reactions, due to the high reactivity of its bromine atoms . With a purity of 95% (as per commercial supplier Combi-Blocks), it is a critical precursor in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C10H10Br2O2 |
|---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
methyl 2,4-bis(bromomethyl)benzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9-3-2-7(5-11)4-8(9)6-12/h2-4H,5-6H2,1H3 |
InChI Key |
JXQSETUCFDWTNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CBr)CBr |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Methyl 2,4-bis(bromomethyl)benzoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:
-
Antihypertensive Agents :
- It is used in the synthesis of Eprosartan, an antihypertensive medication that works by blocking the action of angiotensin II, leading to vasodilation and reduced blood pressure.
-
Antineoplastic Agents :
- The compound serves as an intermediate for Imatinib, a targeted therapy for certain types of cancer, particularly chronic myeloid leukemia (CML).
-
Anti-inflammatory Pharmaceuticals :
- It plays a role in synthesizing compounds that exhibit anti-inflammatory properties, contributing to treatments for inflammatory diseases.
-
Potential Anti-HIV Agents :
- Research indicates its utility in developing compounds aimed at inhibiting HIV replication.
Organic Synthesis Applications
Beyond pharmaceuticals, this compound finds applications in organic synthesis:
-
Catalytic Reactions :
- It is used as a catalyst for rearranging benzylthiothiazoline derivatives, which are precursors to aldose reductase inhibitors—important for diabetic complications management.
-
Synthesis of Complex Molecules :
- The compound is involved in the preparation of various complex organic molecules due to its bromomethyl groups, which can participate in nucleophilic substitution reactions.
Data Table: Applications Overview
| Application Area | Specific Uses | Key Compounds Synthesized |
|---|---|---|
| Pharmaceuticals | Antihypertensive, Antineoplastic | Eprosartan, Imatinib |
| Anti-inflammatory | Synthesis of anti-inflammatory drugs | Various anti-inflammatory agents |
| Anti-HIV | Development of anti-HIV agents | Potential anti-HIV compounds |
| Organic Synthesis | Catalysis and complex molecule synthesis | Aldose reductase inhibitors |
Case Studies
-
Synthesis of Eprosartan :
A study demonstrated the efficient synthesis of Eprosartan using this compound as an intermediate, highlighting its role in producing high yields with minimal side products . -
Development of Imatinib :
Research has shown that this compound can be effectively utilized to synthesize Imatinib through a multi-step reaction process involving bromination and subsequent coupling reactions . -
Anti-HIV Research :
Recent investigations into potential anti-HIV agents have identified derivatives of this compound that exhibit promising activity against HIV-1 replication .
Comparison with Similar Compounds
Key Compounds for Comparison:
Methyl 2,4-Bis(benzyloxy)phenylacetate (QB-5847)
- Substituents : Benzyloxy (-OCH₂C₆H₅) groups at 2- and 4-positions.
- Reactivity : Stable ether linkages; used as protective groups for hydroxyl moieties in synthesis.
- Applications : Intermediate in drug development (e.g., benzimidazole-derived carboxamides) .
Methyl 4,5-Bis(chloromethyl)thiophene-2-carboxylate (QZ-7440)
- Substituents : Chloromethyl (-CH₂Cl) groups on a thiophene ring.
- Reactivity : Less reactive than brominated analogs but useful in electrophilic aromatic substitutions.
- Applications : Building block for conductive polymers and organic electronics .
Methyl 2,4-Bis(furan-2-yl)benzoate (OT-2351)
- Substituents : Furan rings at 2- and 4-positions.
- Reactivity : Electron-rich aromatic system; participates in Diels-Alder reactions.
- Applications : Agrochemistry and heterocyclic compound synthesis .
Comparative Data Table
Reactivity and Stability
- Brominated vs. Chlorinated Analogs : Bromine’s higher leaving-group ability makes this compound more reactive in SN2 reactions compared to chlorinated derivatives like QZ-7440. However, chlorinated compounds exhibit better thermal stability .
- Benzyloxy vs. Bromomethyl Groups : Benzyloxy-substituted compounds (e.g., QB-5847) are chemically inert under basic conditions, making them ideal for hydroxyl protection, whereas bromomethyl groups enable nucleophilic attacks .
Critical Notes
Commercial Viability : Bromomethyl derivatives are costlier than chlorinated analogs but offer superior reactivity, justifying their use in high-value syntheses .
Preparation Methods
Reaction Mechanism and Conditions
Direct bromination leverages radical or electrophilic substitution to introduce bromine atoms at the methyl groups of methyl 2,4-dimethylbenzoate. Radical bromination employs bromine () or -bromosuccinimide (NBS) in the presence of initiators like benzoyl peroxide (). The reaction proceeds via a radical chain mechanism:
-
Initiation : Benzoyl peroxide decomposes thermally to generate phenyl radicals ().
-
Propagation : Bromine abstracts a hydrogen atom from the methyl group, forming a benzylic radical, which reacts with to yield the brominated product.
Electrophilic bromination occurs in acidic or neutral media, where attacks electron-rich methyl groups. However, radical methods dominate due to superior regioselectivity and reduced side reactions.
Table 1: Comparative Bromination Conditions
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzoyl peroxide | 80–100 | 60–70 | 95 | |
| NBS | CCl₄ | 60–80 | 28–35 | 98 |
Source reports a 28% yield for methyl 2,5-bis(bromomethyl)benzoate using NBS, highlighting challenges in achieving high yields for para-substituted analogs.
Optimization Strategies
-
Solvent Selection : Carbon tetrachloride () minimizes polar side reactions, while tetrahydrofuran (THF) enhances solubility of intermediates.
-
Stoichiometry : A 2:1 molar ratio of bromine to substrate ensures complete di-bromination without over-bromination.
-
Radical Initiators : Azobisisobutyronitrile (AIBN) offers milder initiation than benzoyl peroxide but requires longer reaction times.
Multi-Step Synthesis from 4-Bromo-2-Methylbenzoic Acid
Three-Step Route via Palladium-Catalyzed Coupling
A patent (CN109553532B) outlines a scalable three-step synthesis starting from 4-bromo-2-methylbenzoic acid:
Step 1: Esterification
4-Bromo-2-methylbenzoic acid undergoes esterification with methanol () catalyzed by sulfuric acid ():
Step 2: Palladium-Catalyzed Vinylation
Methyl 4-bromo-2-methylbenzoate reacts with potassium vinylfluoroborate (\text{K}[CH}_2\text{CH}_2\text{BF}_3]) under palladium catalysis (Pd(dppf)Cl₂):
\text{C}9\text{H}9\text{BrO}2 + \text{K}[CH}2\text{CH}2\text{BF}3] \xrightarrow{\text{Pd}} \text{C}{11}\text{H}{12}\text{O}2 + \text{KBr} + \text{BF}3
Conditions : Tetrahydrofuran/water (4:1), 110°C, 4 hours; 92% yield.
Step 3: Alpha-Halogenation
The vinyl intermediate undergoes halogenation with bromosuccinimide (NBS) in THF/water:
Table 2: Three-Step Synthesis Performance
| Step | Reagent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 95 | 99 | ||
| 2 | Vinylfluoroborate | Pd(dppf)Cl₂ | 92 | 98 |
| 3 | NBS | - | 74 | 99 |
Alternative Bromination Approaches
Bromine in Aqueous Media
A patent (EP2532644A1) describes bromination in aqueous sodium bicarbonate, achieving selective para-bromination of methyl esters. While developed for 2-(4-bromophenyl)-2-methylpropanoic acid, this method suggests potential adaptability for methyl 2,4-bis(bromomethyl)benzoate:
Radical Coupling Polymerization (RCP) Precursors
Source synthesizes methyl 2,5-bis(bromomethyl)benzoate via NBS bromination, yielding 28% with 98% purity. Although targeting a regioisomer, this method confirms the viability of NBS for di-bromination:
Challenges and Mitigation Strategies
Regioselectivity Control
Purification Difficulties
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling Methyl 2,4-bis(bromomethyl)benzoate?
- Methodological Answer : Brominated compounds like this require stringent safety protocols due to potential skin/eye irritation and uncharacterized toxicity. Always use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for ≥15 minutes and seek medical attention. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store the compound in a cool, dry place away from oxidizers and bases to avoid unintended reactions.
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A typical route involves bromination of methyl 2,4-dimethylbenzoate using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in CCl₄. Alternatively, direct bromination with Br₂ under controlled conditions may be employed. Post-reaction, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from mono-brominated byproducts .
Q. How can NMR spectroscopy validate the structure of this compound?
- Methodological Answer : In ¹H NMR, the aromatic protons adjacent to bromomethyl groups typically show deshielding (δ ~7.5–8.5 ppm), while the methyl ester appears as a singlet at δ ~3.9 ppm. The bromomethyl protons (CH₂Br) resonate as singlets or doublets (δ ~4.5–5.0 ppm, J ~6–8 Hz). ¹³C NMR should confirm the ester carbonyl (δ ~165–170 ppm) and quaternary carbons adjacent to Br groups. Compare with literature data for analogous brominated esters to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize bromination selectivity to avoid over-bromination or positional isomers?
- Methodological Answer : Control reaction stoichiometry (e.g., 2.2 equivalents of Br₂ per methyl group) and temperature (40–60°C) to favor bis-bromination. Use radical inhibitors (e.g., TEMPO) to suppress polybromination. Monitor reaction progress via TLC (silica, UV visualization) or GC-MS. For positional selectivity, steric and electronic directing groups (e.g., ester meta-directing effects) may influence substitution patterns; computational modeling (DFT) can predict reactive sites .
Q. What analytical techniques resolve discrepancies in reported physicochemical properties (e.g., boiling point, density)?
- Methodological Answer : Experimental determination is essential due to isomer variability (e.g., 2,4- vs. 3,4-substituted derivatives). Use differential scanning calorimetry (DSC) for melting point validation and gas chromatography (GC) with a high-boiling column for purity assessment. Density can be measured via pycnometry. Cross-reference with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular composition .
Q. How can researchers address low yields in the synthesis of this compound?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., debromination, ester hydrolysis). Optimize solvent polarity (e.g., CCl₄ vs. DCM) to stabilize intermediates. Introduce scavengers (e.g., molecular sieves) to sequester moisture. For purification challenges, employ gradient elution in column chromatography or recrystallization from toluene/hexane mixtures. Consider alternative bromination agents like PBr₃ in anhydrous conditions .
Q. What strategies enable functionalization of the bromomethyl groups for downstream applications?
- Methodological Answer : The bromomethyl moieties are versatile for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, reaction with NaN₃ yields azide derivatives for click chemistry. Monitor reactivity using in-situ IR or ¹H NMR to track substitution progress. Ensure anhydrous conditions to prevent hydrolysis of intermediates .
Data Contradiction and Validation
Q. How should researchers interpret conflicting NMR data for brominated benzoate derivatives?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or isomerization. Reproduce spectra under standardized conditions (e.g., CDCl₃, 400 MHz). Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm substitution positions. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., as in structurally related brominated esters ).
Stability and Storage
Q. What are the recommended storage conditions to prevent degradation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
